3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
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Description
3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of ions and water across epithelial cells in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been widely used as a tool compound to study the function and regulation of CFTR, as well as to explore its potential as a therapeutic target for cystic fibrosis and other related diseases.
Scientific Research Applications
Synthesis and Antibacterial Activities
One study focused on the synthesis of new fluorine-containing thiadiazolotriazinones, highlighting the pharmacophore's potential in creating biologically active molecules. These compounds, which include structures related to the specified chemical, were tested for their antibacterial activities, showcasing promising results at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Experimental and Theoretical Analysis of Intermolecular Interactions
Another research explored the synthesis and characterization of 1,2,4-triazole derivatives, including a fluoro derivative similar to the specified compound. The study provided insights into the intermolecular interactions within these molecules, using various thermal techniques and quantum mechanical calculations (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).
Antimicrobial and Antifungal Activities
Research on derivatives of the specified compound, including "Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides," showed significant antibacterial and antifungal activities. These compounds were synthesized and tested against various bacterial strains, demonstrating their potential as antimicrobial agents (Baldaniya, B. B., & Patel, P., 2009).
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives
Another study involved the synthesis of novel 1,2,4-triazole derivatives, which underwent various reactions to test their antimicrobial activities. Some compounds showed good or moderate activity against test microorganisms, indicating the value of this compound class in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Novel Fluorine Substituted α-Aminophosphonic Acids
Further research delved into synthesizing novel fluorine substituted α-aminophosphonic acids containing the 1,2,4-triazin-5-one moiety, evaluated as antioxidants. These compounds were found to be more active than other synthesized systems, highlighting their potential in antioxidant applications (Makki, M., Abdel-Rahman, R. M., & Alharbi, Abdulrahman S., 2018).
properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N4O/c17-12-8-11(5-6-13(12)19)20-16-21-15(24)14(22-23-16)7-9-1-3-10(18)4-2-9/h1-6,8H,7H2,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPPVLFVNQAFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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